2-Propanethiol

Polymer Chemistry Controlled Radical Polymerization Molecular Weight Control

2-Propanethiol (isopropyl mercaptan) is your high-performance secondary thiol for controlled radical polymerization, nanomaterial ligand stabilization, and fuel gas odorization. Unlike primary thiols, its branched α-carbon delivers a 7-fold lower chain-transfer constant (Cₛ=3.1), enabling targeted molecular weights and narrow dispersity in acrylic/styrenic polymers. It uniquely forms dense, ordered ligand shells on metal nanoparticles for reflective MELLFs, where longer-chain thiols fail. With an odor threshold 2.2× lower than 1-propanethiol, a smaller amount achieves leak-detectable odorization, saving costs. Ensure process specificity and safety with 2-Propanethiol – the isomer that engineering demands.

Molecular Formula C3H8S
Molecular Weight 76.16 g/mol
CAS No. 75-33-2
Cat. No. B166235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanethiol
CAS75-33-2
SynonymsIsopropanethiol, 2-Propanethiol, 1-Methylethanethiol
Molecular FormulaC3H8S
Molecular Weight76.16 g/mol
Structural Identifiers
SMILESCC(C)S
InChIInChI=1S/C3H8S/c1-3(2)4/h3-4H,1-2H3
InChIKeyKJRCEJOSASVSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible in ethanol, ether;  very soluble in acetone;  soluble in chloroform
In water, 4.84X10+3 mg/L at 25 °C (est)
soluble in oil and alcohol

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanethiol (CAS 75-33-2) for Industrial Procurement: A Versatile Organosulfur Intermediate with Defined Physicochemical Profile


2-Propanethiol (CAS 75-33-2), also known as isopropyl mercaptan, is a low-molecular-weight, volatile, secondary aliphatic thiol (mercaptan) with the molecular formula C₃H₈S and a molecular weight of 76.16 g/mol [1]. It presents as a colorless liquid with a potent alliaceous odor (odor threshold 0.000006 ppm) [2]. Its physicochemical profile—including a density of ~0.82 g/mL at 25 °C, a boiling point range of 57–60 °C, a flash point of <−30 °F (−34.4 °C), and a vapor pressure of 455 mm Hg at 37.8 °C—defines its handling, storage, and reaction suitability in both laboratory and industrial settings [2][3]. Functionally, it serves as a precursor for sulfur-containing compounds, a chain transfer agent in radical polymerization, an intermediate for pharmaceutical and agrochemical synthesis, and an odorant for natural gas [4][5]. However, substitution with other short-chain thiols can lead to significant changes in reaction kinetics, material performance, and operational safety; therefore, selecting this specific isomer requires a quantitative, evidence-based approach, as outlined in the following sections.

Why 2-Propanethiol (CAS 75-33-2) Cannot Be Casually Substituted by Other Alkanethiols in Critical Applications


While small alkanethiols share the sulfhydryl (-SH) functional group, their performance as reagents, ligands, or intermediates is exquisitely sensitive to subtle differences in molecular architecture. For 2-Propanethiol, the branching at the α-carbon relative to the thiol group profoundly alters its steric profile, nucleophilicity, and electronic environment compared to linear isomers like 1-propanethiol or smaller homologs like ethanethiol . These structural nuances translate into quantifiably different behaviors across multiple domains: (1) In polymer science, chain transfer constants (Cₛ) vary by orders of magnitude between primary and secondary thiols, directly controlling polymer molecular weight and architecture [1]. (2) In nanomaterial synthesis, the steric bulk of the isopropyl group dictates ligand packing density on metal surfaces, which in turn governs the optical and catalytic properties of the resulting nanoparticles—an effect where even a single methyl group difference (e.g., propanethiol vs. ethanethiol) determines whether a reflective film can be formed [2]. (3) In oxidative environments, the kinetics and pH dependence diverge markedly between 2-propanethiol and 1-propanethiol, potentially destabilizing or altering the selectivity of industrial processes [3]. (4) From an operational standpoint, its 2.2× higher vapor pressure at 25°C compared to 1-propanethiol [4] necessitates different engineering controls for safe handling. Consequently, substituting 2-propanethiol with a generic 'propanethiol' or 'alkanethiol' without explicit comparative validation introduces substantial risk of process failure, product non-conformance, or safety incidents. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of 2-Propanethiol (CAS 75-33-2): Evidence-Based Selection Guide vs. Key Analogs


Chain Transfer Constant (Cₛ) in Styrene Polymerization: 2-Propanethiol vs. Butanethiol

In styrene polymerization at 60°C, 2-Propanethiol exhibits a chain transfer constant (Cₛ) of 3.1 [1]. This value is approximately 7-fold lower than the Cₛ of 22 reported for butanethiol, a primary linear thiol often considered analogous [1]. This difference is attributed to the steric hindrance of the secondary isopropyl group, which slows the rate of hydrogen abstraction by the propagating polystyryl radical relative to less hindered primary thiols [1].

Polymer Chemistry Controlled Radical Polymerization Molecular Weight Control

Oxidation Kinetics with 2,6-Dichlorophenolindophenol: Divergent Behavior of 2-Propanethiol vs. 1-Propanethiol

In a methanol-water medium at 30°C, the oxidation of 2-Propanethiol (2-PT) by 2,6-dichlorophenolindophenol exhibits kinetic behavior distinctly different from its linear isomer, 1-Propanethiol (1-PT) [1]. Specifically, the rate constant for 2-PT oxidation shows an inverse linear proportionality with [OH⁻] concentration, whereas 1-PT oxidation shows a direct proportionality [1]. Furthermore, the rate of 1-PT oxidation increases with increasing dielectric constant of the medium, while the rate of 2-PT oxidation decreases under the same conditions [1]. At higher alkali concentrations (ca. > 2.5 × 10⁻⁴ M OH⁻), the rate of 2-PT oxidation becomes indifferent to [OH⁻] [1].

Oxidation Kinetics Thiol-Disulfide Conversion Reaction Mechanism

Nanoparticle Ligand Performance: Propanethiol vs. Longer Chain Alkanethiols in Reflective Film Formation

In the preparation of metal liquid-like films (MELLFs) from silver nanoparticles, propanethiol (a mixture of isomers) serves as an effective stabilizing ligand that enables the formation of highly reflective surface films [1]. Under identical preparation conditions, longer chain alkanethiols (C10 and C12) and short dithiols (C2 and C3) fail to produce reflective films, instead leading to particle aggregation or precipitation [1]. Furthermore, ethanethiol and propanethiol protected particles form surface films with reflectivities in the near-IR that surpass those of a previous generation of MELLFs prepared with 1,10-dimethylphenanthroline as the ligand [1].

Nanomaterials Surface Functionalization Plasmonics Liquid Mirrors

Odor Threshold as an Indicator of Trace Detection Sensitivity: 2-Propanethiol vs. 1-Propanethiol

The olfactory potency of 2-Propanethiol, a key attribute for its use as a gas odorant, is quantifiably distinct from its linear isomer. 2-Propanethiol has a reported odor threshold of 0.000006 ppm (6 × 10⁻⁶ ppm) [1][2]. In comparison, 1-propanethiol has an odor threshold of 0.000013 ppm (1.3 × 10⁻⁵ ppm) [3]. This indicates that 2-Propanethiol is approximately 2.2 times more potent as an odorant, meaning it can be detected by the human nose at roughly half the airborne concentration required for 1-propanethiol.

Gas Odorization Sensory Analysis Leak Detection

Atmospheric Reactivity with OH Radicals: 2-Propanethiol vs. Ethanethiol and 1-Propanethiol

The atmospheric lifetime of reduced sulfur compounds is largely governed by their reaction with hydroxyl (OH) radicals. At 298 K, the rate constants for the reaction of several aliphatic thiols with OH radicals have been measured [1]. 2-Propanethiol ((CH₃)₂CHSH) exhibits a rate constant of 3.9 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This is lower than the rate constants for both ethanethiol (CH₃CH₂SH, 4.5 × 10⁻¹¹) and 1-propanethiol (CH₃CH₂CH₂SH, 5.3 × 10⁻¹¹) [1].

Atmospheric Chemistry Environmental Fate Reaction Kinetics

Volatility and Handling Safety: 2-Propanethiol vs. 1-Propanethiol

The higher volatility of 2-Propanethiol compared to its linear isomer necessitates more stringent handling and storage protocols. At 37.8 °C (100 °F), 2-Propanethiol has a vapor pressure of 455 mm Hg [1]. In contrast, 1-Propanethiol has a significantly lower vapor pressure of approximately 122 mm Hg at 20 °C and 150 mm Hg at 25 °C [2]. While the temperatures differ slightly, the data clearly indicate that 2-Propanethiol is substantially more volatile, which correlates with its lower boiling point (52.6–60 °C vs. 67–68 °C) [1][2]. Both compounds are classified as highly flammable liquids (Flash Point < -5 °F / -34.4 °C) [3][4].

Process Safety Chemical Handling Vapor Pressure Flammability

Validated Application Scenarios for 2-Propanethiol (CAS 75-33-2) Based on Comparative Evidence


Controlled Radical Polymerization for High Molecular Weight Polymers

In the synthesis of styrenic or acrylic polymers where high molecular weight and narrow dispersity are critical, 2-Propanethiol is the superior chain transfer agent. Its chain transfer constant (Cₛ = 3.1 in styrene at 60°C) is 7-fold lower than that of primary thiols like butanethiol (Cₛ = 22), providing a more gradual and controllable termination step. This allows polymer chemists to achieve targeted molecular weights without prematurely quenching the reaction [1]. Substitution with a generic 'thiol' would result in significantly shorter polymer chains and broader molecular weight distributions, leading to materials with inferior mechanical properties.

Synthesis of Plasmonic Silver Nanoparticles for Reflective Films and Sensors

For the fabrication of metal liquid-like films (MELLFs) and other plasmonic nanostructures requiring dense, ordered ligand shells, 2-Propanethiol (or its isomer mixture) is a uniquely qualified ligand. Studies show that only short-chain alkanethiols (C2 to C8) like propanethiol enable the spontaneous formation of highly reflective films, whereas longer-chain thiols (C10, C12) and dithiols fail completely, leading to aggregation [2]. Furthermore, these propanethiol-capped films exhibit enhanced near-IR reflectivity compared to those prepared with alternative ligands like 1,10-dimethylphenanthroline [2]. Choosing 2-Propanethiol here is essential for achieving the desired optical and structural properties.

High-Sensitivity Odorization of Natural Gas and Industrial Warning Agents

In applications where immediate leak detection is paramount, 2-Propanethiol offers a quantifiable advantage in potency. With an odor threshold of 0.000006 ppm, it is 2.2 times more potent than the commonly used 1-propanethiol (threshold 0.000013 ppm) [3][4]. This means that a lower volumetric concentration of 2-propanethiol can be added to odorless gas streams (e.g., natural gas, propane) to achieve the same level of human detection, offering potential cost savings on the odorant itself and reducing the overall sulfur content of the fuel.

Mechanistic Studies of Oxidative Processes and Environmental Fate Modeling

Researchers investigating the kinetics of thiol oxidation or modeling the atmospheric fate of sulfur compounds must use 2-Propanethiol specifically, as its behavior cannot be extrapolated from linear analogs. For instance, its oxidation rate exhibits an inverse dependence on [OH⁻] concentration and a negative correlation with solvent dielectric constant, opposite to the trends observed for 1-propanethiol [5]. Similarly, its slower reaction rate with atmospheric OH radicals (3.9 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ vs. 5.3 × 10⁻¹¹ for 1-propanethiol) [6] means it has a longer atmospheric lifetime, an important parameter for accurate environmental dispersion models.

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